molecular formula C10H16N4O2 B1477589 2-azido-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2097983-95-2

2-azido-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No. B1477589
CAS RN: 2097983-95-2
M. Wt: 224.26 g/mol
InChI Key: KBNNMFYTDHOTFX-UHFFFAOYSA-N
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Description

2-azido-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a chemical compound with the molecular formula C10H16N4O2. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Biological Activity of Heterocycles

  • Pyrazole and Pyrazoline Derivatives : Pyrazoles have been identified as pharmacophores in many biologically active compounds, highlighting their role in medicinal and combinatorial chemistry. The synthesis of pyrazole and hexasubstituted pyrazolines, involving condensation and cyclization methods, has been extensively explored due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The versatility of these compounds is further demonstrated by their utility as synthons in organic synthesis, offering convenient strategies for designing more active biological agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015); (Baumstark, Vásquez, & Mctush-Camp, 2013).

Advanced Synthesis Techniques

  • Hybrid Catalysts for Heterocycles : The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in the synthesis of pyrano[2,3-d]pyrimidine scaffolds represents a significant advancement in the development of heterocyclic compounds. This approach not only highlights the broad applicability of such scaffolds in medicinal chemistry but also emphasizes the efficiency of hybrid catalytic systems in facilitating the synthesis of complex molecules (Parmar, Vala, & Patel, 2023).

Pharmacological Applications

  • Piracetam and its Derivatives : Piracetam, a cyclic derivative of γ-aminobutyric acid, showcases the potential of cyclic compounds in treating CNS disorders, improving learning, memory, and brain metabolism. This example illustrates the ongoing interest in cyclic compounds and their derivatives for managing and treating various diseases, emphasizing the importance of synthetic methodologies in enhancing biological activities (Dhama et al., 2021).

properties

IUPAC Name

2-azido-N-cyclopropyl-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c11-13-12-7-10(15)14(8-1-2-8)9-3-5-16-6-4-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNNMFYTDHOTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCOCC2)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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